Sodium Methyl 2-Sulfolaurate

Catalog No.
S1941131
CAS No.
4016-21-1
M.F
C13H25NaO5S
M. Wt
316.39 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Methyl 2-Sulfolaurate

CAS Number

4016-21-1

Product Name

Sodium Methyl 2-Sulfolaurate

IUPAC Name

sodium;1-methoxy-1-oxododecane-2-sulfonate

Molecular Formula

C13H25NaO5S

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C13H26O5S.Na/c1-3-4-5-6-7-8-9-10-11-12(13(14)18-2)19(15,16)17;/h12H,3-11H2,1-2H3,(H,15,16,17);/q;+1/p-1

InChI Key

DNCZMGOTDKJANE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium Methyl 2-Sulfolaurate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium Methyl 2-Sulfolaurate is a surfactant derived from lauric acid, characterized by its unique structure which includes a sulfonate group attached to a methyl ester. This compound is primarily utilized in cosmetic and industrial applications due to its excellent cleansing and foaming properties. As a sodium salt, it is soluble in water and acts effectively in reducing surface tension, making it suitable for formulations in personal care products such as shampoos, soaps, and detergents .

The synthesis of Sodium Methyl 2-Sulfolaurate typically involves the reaction of lauric acid with chlorosulfonic acid to introduce the sulfonate group, followed by neutralization with sodium carbonate. The general reaction can be represented as follows:

  • Formation of Sulfonate:
    Lauric Acid+Chlorosulfonic AcidSodium Methyl 2 Sulfolaurate\text{Lauric Acid}+\text{Chlorosulfonic Acid}\rightarrow \text{Sodium Methyl 2 Sulfolaurate}
  • Neutralization:
    Sodium Carbonate+Sodium Methyl 2 SulfolaurateFinal Product\text{Sodium Carbonate}+\text{Sodium Methyl 2 Sulfolaurate}\rightarrow \text{Final Product}

This process results in a compound with enhanced hydrophilic properties, suitable for various applications including emulsification and dispersion .

Sodium Methyl 2-Sulfolaurate exhibits low toxicity and is considered safe for use in cosmetic formulations. Its biological activity includes antimicrobial properties, which make it effective against certain pathogens when used in personal care products. Additionally, the compound's ability to form micelles aids in the removal of dirt and oils from surfaces, enhancing its cleansing efficacy .

The synthesis of Sodium Methyl 2-Sulfolaurate can be achieved through several methods:

  • Direct Sulfonation: Involves reacting lauric acid with chlorosulfonic acid under controlled conditions to introduce the sulfonate group.
  • Neutralization Process: Following sulfonation, the product is neutralized with sodium carbonate in an aqueous solution.
  • Extraction and Purification: The crude product is extracted using organic solvents like n-butanol, followed by purification steps to remove impurities .

These methods ensure high yields and purity of the final product.

Sodium Methyl 2-Sulfolaurate finds extensive applications across various industries:

  • Cosmetics: Used as a surfactant in shampoos, conditioners, and body washes due to its cleansing and foaming properties.
  • Industrial Cleaning Agents: Effective in formulations for cleaning agents due to its ability to reduce surface tension.
  • Emulsion Polymerization: Serves as an emulsifier in acrylate emulsion polymerization processes, enhancing stability and performance .

Studies on the interactions of Sodium Methyl 2-Sulfolaurate with other compounds suggest that it can enhance the performance of surfactants when combined with other ingredients. Its ability to form stable emulsions makes it valuable in formulations where oil-water mixtures are present. Furthermore, its low toxicity profile allows for safe use alongside other active ingredients without adverse reactions .

Several compounds exhibit similar properties to Sodium Methyl 2-Sulfolaurate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Sodium Lauryl SulfateSulfate group attached to lauric acidStrong foaming agent; widely used in shampoos
Sodium 2-Hydroxyethyl SulfonateHydroxyethyl sulfonate structureMild on skin; used in sensitive formulations
Sodium MyristateDerived from myristic acid (C14)Emulsifying properties; often used in creams
Sodium Cocoyl IsethionateDerived from coconut oil; isethionate structureGentle surfactant; good skin compatibility

Sodium Methyl 2-Sulfolaurate is unique due to its specific sulfonate structure that enhances both cleansing efficacy and mildness compared to other surfactants . Its application in both cosmetic and industrial fields highlights its versatility and effectiveness as a surfactant.

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4016-21-1

Wikipedia

Sodium methyl 2-sulfolaurate

Use Classification

Cosmetics -> Cleansing; Foaming; Surfactant

General Manufacturing Information

Dodecanoic acid, 2-sulfo-, 1-methyl ester, sodium salt (1:1): INACTIVE

Dates

Modify: 2023-07-22

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